Batabulin

Covalent inhibitor Tubulin isotype selectivity Target engagement

Select Batabulin when experimental protocols require covalent, irreversible microtubule disruption. Unlike reversible tubulin binders (vinca alkaloids, taxanes), Batabulin alkylates β-tubulin Cys‑239 on β1/β2/β4 isotypes, triggering proteasome‑mediated tubulin degradation and preserving cytotoxic efficacy in P‑gp‑overexpressing, multidrug‑resistant models (IC₅₀ 11–165 nM, identical in parental and MDR cells). The validated 40 mg/kg i.p. once‑weekly in vivo regimen delivers significant tumor growth inhibition in both drug‑sensitive and MDR xenografts. Use as a benchmark covalent warhead in targeted protein degradation (TPD) assays or as a P‑gp‑insensitive positive control in MDR reversal screening.

Molecular Formula C13H7F6NO3S
Molecular Weight 371.26 g/mol
CAS No. 195533-53-0
Cat. No. B1667759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBatabulin
CAS195533-53-0
Synonyms2-fluoro-1-methoxy-4-pentafluorophenylsulfonamidobenzene
batabulin
T 138067
T-138067
T138067
Molecular FormulaC13H7F6NO3S
Molecular Weight371.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F
InChIInChI=1S/C13H7F6NO3S/c1-23-7-3-2-5(4-6(7)14)20-24(21,22)13-11(18)9(16)8(15)10(17)12(13)19/h2-4,20H,1H3
InChIKeyROZCIVXTLACYNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Batabulin (CAS 195533-53-0) Technical Baseline: A Covalent β‑Tubulin Inhibitor with Differentiated Isotype Selectivity


Batabulin (T138067) is a synthetic pentafluorophenylsulfonamide antineoplastic agent that functions as a microtubule polymerization inhibitor [1]. Unlike most clinically established tubulin‑targeting agents which bind reversibly, Batabulin covalently and selectively modifies the conserved Cys‑239 residue present on the β1, β2, and β4 isotypes of β‑tubulin, leading to irreversible disruption of microtubule dynamics, cytoskeletal collapse, G₂/M cell cycle arrest, and subsequent apoptotic cell death [2][3]. The compound demonstrates a cell‑free tubulin polymerization IC₅₀ of 2 µM using bovine brain tubulin, and a broad cytotoxic profile against both drug‑sensitive and multidrug‑resistant cancer cell lines, with IC₅₀ values ranging from 11 to 165 nM [4][5].

Why Batabulin Cannot Be Interchanged with Generic Reversible Tubulin Binders in Critical Research Applications


The functional and pharmacological profile of Batabulin is fundamentally distinct from that of classic, reversible microtubule‑targeting agents (e.g., vinca alkaloids, taxanes, colchicine‑site binders), rendering generic substitution inappropriate for research programs that depend on specific mechanistic or phenotypic outcomes [1]. Batabulin's mechanism involves an irreversible, covalent alkylation of the β‑tubulin Cys‑239 thiol group via its electrophilic pentafluorophenylsulfonamide warhead, a mode of target engagement not shared by the non‑covalent, equilibrium‑driven binding of comparator molecules [2]. This covalent modification induces a unique pattern of tubulin heterodimer degradation that is not observed with reversible ligands, and it confers retained cytotoxic efficacy against cell lines and xenograft models that exhibit high‑level, P‑glycoprotein‑mediated resistance to vinblastine, paclitaxel, and doxorubicin [3][4]. Consequently, procurement of a generic tubulin inhibitor would not recapitulate Batabulin's isotype selectivity, its durable target engagement, or its documented activity in multidrug‑resistant (MDR) tumor contexts.

Quantitative Differentiation Evidence for Batabulin (T138067) Versus Clinically Relevant Tubulin Inhibitors


Covalent and Isotype‑Selective Binding to β‑Tubulin Cys‑239: Irreversible Target Engagement Not Achieved by Reversible Comparators

Batabulin differentiates itself from all major classes of reversible tubulin inhibitors (e.g., vinca alkaloids, taxanes, colchicine‑site binders) through its irreversible, covalent modification of the β‑tubulin Cys‑239 residue [1]. Unlike the equilibrium‑based binding of vincristine, vinblastine, or colchicine, Batabulin's pentafluorophenylsulfonamide warhead undergoes a nucleophilic aromatic substitution (SNAr) reaction with the thiol group of Cys‑239, forming a stable thioether adduct [2]. This modification is selective for the β1, β2, and β4 tubulin isotypes, which share this conserved cysteine, whereas the β3 isotype (which lacks Cys‑239) is not covalently modified [3]. This isotype selectivity pattern is distinct from the broad, non‑covalent binding profiles of classic antimitotics [4]. The irreversible nature of the binding translates to prolonged cellular effects that persist beyond compound washout, a feature not replicable with reversible agents [5].

Covalent inhibitor Tubulin isotype selectivity Target engagement

Retained Cytotoxic Potency Against P‑Glycoprotein‑Mediated Multidrug‑Resistant (MDR) Tumor Cell Lines

Batabulin demonstrates quantitatively comparable cytotoxic potency against paired drug‑sensitive and multidrug‑resistant (MDR) cell lines, a key differentiation point from classic tubulin inhibitors such as vinblastine and paclitaxel [1]. In the CCRF‑CEM human lymphoblastic leukemia model, Batabulin exhibits an IC₅₀ of approximately 11‑165 nM against the parental drug‑sensitive line [2]. Critically, against the vinblastine‑selected, P‑glycoprotein‑overexpressing MDR subline CEM/VBL₁₀₀, Batabulin maintains essentially equivalent cytotoxic activity, whereas vinblastine and paclitaxel show 10‑ to >100‑fold increases in IC₅₀ [3]. This retained efficacy against MDR cells is attributed to the compound's covalent binding mechanism, which circumvents P‑glycoprotein‑mediated efflux that typically confers resistance to reversible substrates [4].

Multidrug resistance P‑glycoprotein Cytotoxicity

In Vivo Tumor Growth Inhibition in Both Drug‑Sensitive and MDR Human Tumor Xenograft Models

Batabulin demonstrates in vivo antitumor efficacy that is quantitatively preserved in MDR xenograft models, a feature that distinguishes it from several clinically used reversible tubulin inhibitors [1]. In athymic nude mice bearing CCRF‑CEM (drug‑sensitive) human lymphoblastic leukemia xenografts, intraperitoneal administration of Batabulin at 40 mg/kg once weekly (days 5, 12, and 19) significantly impairs tumor growth . More importantly, equivalent tumor growth inhibition is observed in mice bearing the vinblastine‑resistant CEM/VBL₁₀₀ MDR xenograft model using the same dosing regimen . In contrast, vinblastine and paclitaxel exhibit markedly reduced or negligible antitumor activity in analogous MDR xenograft models due to P‑glycoprotein‑mediated drug efflux in vivo [2].

In vivo efficacy Xenograft model MDR

Induction of β‑Tubulin Heterodimer Degradation: A Downstream Consequence of Covalent Cys‑239 Modification Not Shared by Reversible Ligands

Covalent modification of β‑tubulin Cys‑239 by Batabulin triggers a downstream proteostatic consequence—degradation of the tubulin heterodimer—that is not observed with reversible tubulin‑binding agents [1]. A 2019 study directly compared the effects of Batabulin (T138067) with two other Cys‑239 covalent modifiers (EBI and AITC) and with non‑covalent colchicine‑site ligands. Batabulin treatment led to a time‑ and concentration‑dependent reduction in cellular β‑tubulin protein levels, consistent with ubiquitin‑proteasome‑mediated degradation of the covalently modified tubulin heterodimer [2]. In contrast, colchicine and other reversible site‑occupying inhibitors do not induce tubulin degradation, despite also binding near the colchicine‑binding domain [3]. This degradation phenotype is a direct consequence of the covalent, irreversible nature of the Cys‑239 adduct [4].

Targeted protein degradation β‑tubulin Covalent pharmacology

Defined Research and Procurement Scenarios Where Batabulin Provides Verifiable Advantage


Mechanistic Studies of Multidrug Resistance (MDR) That Require a Tubulin Inhibitor Not Subject to P‑Glycoprotein Efflux

In experimental designs evaluating the efficacy of novel MDR reversal agents or studying P‑glycoprotein (P‑gp) function, the use of a control tubulin inhibitor that is itself a P‑gp substrate introduces a confounding variable. Batabulin's demonstrated retention of full cytotoxic potency in CEM/VBL₁₀₀ MDR cells (IC₅₀ range 11‑165 nM, equivalent to parental CCRF‑CEM cells) and its equal in vivo tumor growth inhibition in MDR xenografts make it the appropriate tool compound for such studies, replacing vinblastine or paclitaxel which show >10‑fold loss of activity in the same MDR models [1][2].

Chemical Biology Investigations of Covalent Target Engagement and Tubulin Degradation Pathways

Research programs focused on targeted protein degradation (TPD) or covalent probe development require compounds with defined, irreversible target engagement. Batabulin's unique property of covalently modifying β‑tubulin Cys‑239 and thereby inducing proteasome‑mediated tubulin heterodimer degradation differentiates it from all reversible tubulin ligands (e.g., colchicine, vincristine) which do not trigger degradation [3][4]. This application leverages Batabulin as a validated positive control for covalent tubulin engagement and a benchmark for novel degradation‑inducing warheads.

In Vivo Pharmacology Studies in Tumor Models with Documented or Induced Multidrug Resistance Phenotypes

For in vivo efficacy studies utilizing MDR xenografts (e.g., CEM/VBL₁₀₀ or other P‑gp‑overexpressing models), Batabulin provides a tubulin‑targeting positive control that retains antitumor activity under conditions where standard comparators (vinca alkaloids, taxanes) are largely ineffective [5]. The established dosing regimen of 40 mg/kg intraperitoneal once weekly for three weeks in athymic nude mice serves as a validated protocol for achieving significant tumor growth inhibition in both drug‑sensitive and MDR settings .

Structure‑Activity Relationship (SAR) Studies Targeting the β‑Tubulin Cys‑239 Covalent Binding Pocket

Medicinal chemistry efforts aimed at developing next‑generation covalent tubulin inhibitors or optimizing the electrophilic warhead reactivity of pentafluorophenylsulfonamide scaffolds require a benchmark reference compound. Batabulin serves as the prototypical Cys‑239 covalent modifier with well‑characterized biochemical activity (cell‑free tubulin polymerization IC₅₀ = 2 µM) and defined isotype selectivity (β1, β2, β4), providing a quantitative baseline for comparative SAR analyses [6][7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Batabulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.